(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is a Boc-protected amino acid derivative featuring a cyclobutyl substituent on the β-carbon of the propanoic acid backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block for designing protease inhibitors, anticancer agents, and immunoproteasome-targeting molecules . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic procedures. The cyclobutyl ring introduces steric hindrance and moderate lipophilicity, which can influence molecular conformation, target binding, and pharmacokinetic properties.
Propriétés
IUPAC Name |
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVEJHPQAZLCY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722061 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-60-7 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analyse Des Réactions Chimiques
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The Boc group can be removed under mild conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The amino group can undergo substitution reactions with alkyl halides or other electrophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent
Reduction: TFA, oxalyl chloride in methanol
Substitution: Alkyl halides, various electrophiles
Major Products Formed:
Esters and Amides: Resulting from oxidation of the carboxylic acid group.
Deprotected Amino Acid: Resulting from Boc group removal.
Substituted Derivatives: Resulting from substitution reactions at the amino group.
Applications De Recherche Scientifique
Drug Development
Boc-3-cyclobutyl-L-alanine serves as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for the modulation of biological activity in peptide-based drugs. The compound's ability to influence receptor interactions makes it a valuable candidate for developing new therapeutic agents targeting specific pathways, such as:
- Neurotransmitter Receptors : Modulating the activity of neurotransmitters can lead to advancements in treating neurological disorders.
- Antiviral Agents : Research indicates potential applications in developing antiviral compounds by altering viral protein interactions.
Case Study: Peptide Synthesis
In a study focused on synthesizing peptide analogs for enhanced receptor affinity, Boc-3-cyclobutyl-L-alanine was incorporated into peptide sequences to evaluate its effect on binding efficacy. The results demonstrated that peptides containing this compound exhibited improved binding characteristics compared to their non-modified counterparts.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting proteases involved in various diseases, including cancer and viral infections. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, facilitating its use in biochemical assays.
Data Table: Enzyme Targeting Studies
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HIV Protease | Competitive | 12.5 | |
| Caspase 3 | Non-competitive | 8.3 | |
| Dipeptidyl Peptidase | Mixed | 15.0 |
Custom Peptide Synthesis
The compound is widely used in custom peptide synthesis protocols due to its protective Boc group, which allows for selective deprotection during multi-step synthesis processes. This feature is crucial for constructing complex peptide structures with precise amino acid sequences.
Case Study: Custom Synthesis Protocols
A recent project involved synthesizing a library of cyclic peptides using Boc-3-cyclobutyl-L-alanine as a key intermediate. The flexibility provided by the Boc protection strategy enabled efficient synthesis while maintaining high yields and purity.
Therapeutic Development
Emerging research suggests that derivatives of Boc-3-cyclobutyl-L-alanine could play a role in developing treatments for metabolic disorders by modulating metabolic enzyme activity.
Antibody-Drug Conjugates (ADCs)
The compound's ability to serve as a linker or spacer in ADC formulations is being explored, potentially enhancing the delivery and efficacy of anticancer therapies.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Structural and Functional Variations
The table below summarizes key structural features, molecular properties, and applications of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid and its analogs:
Key Comparative Insights
Substituent Effects on Polarity and Solubility: The cyclobutyl group in the target compound provides moderate lipophilicity, favoring membrane permeability, while the 3-(methylsulfonyl)phenyl analog () exhibits higher polarity due to the sulfonyl group, enhancing aqueous solubility .
The 4-iodophenyl analog () leverages iodine’s bulk and polarizability for halogen bonding, a feature absent in the cyclobutyl variant .
Biological Activity and Applications: The target compound is a key intermediate in synthesizing KZR-616, an immunoproteasome inhibitor with anti-inflammatory properties . 4-Methoxyphenyl and biphenyl derivatives () are tailored for ACE inhibition, relying on extended aromatic systems for hydrophobic interactions .
Synthetic Utility :
- The Boc group in all compounds ensures amine protection during solid-phase peptide synthesis. However, the methylsulfonylphenyl variant () may require additional steps for sulfonation, complicating synthesis .
Activité Biologique
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS No. 2548967-22-0) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available literature and research findings.
- Molecular Formula : C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Structure : The compound features a cyclobutyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino functional group.
The biological activity of this compound is primarily attributed to its interactions with various biological pathways, including:
- Protein Interactions : The compound has shown potential in modulating protein interactions that are crucial in cellular signaling pathways.
- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression, particularly in cancer cells, by affecting key regulatory proteins.
- Apoptosis Induction : There is evidence suggesting that this compound can induce apoptosis in certain cell lines, making it a candidate for anticancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Immunomodulation | Modulates immune response | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
- Anticancer Studies :
- Immunomodulatory Effects :
- Enzyme Inhibition :
Méthodes De Préparation
General Synthetic Strategy
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid typically starts from an enantiomerically pure amino acid or amino alcohol precursor. The key steps include:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Introduction of the cyclobutyl substituent at the 3-position.
- Protection or modification of the carboxylic acid group to facilitate further synthetic steps or purification.
This approach ensures the stereochemical integrity of the (S)-enantiomer and provides a compound amenable to further transformations or biological evaluations.
Detailed Preparation Method from Literature
A representative synthetic route, adapted from improved methods for similar amino acid derivatives, involves the following steps:
Step 1: Boc Protection of Amino Group
- Starting from (S)-α-amino acid or (S)-α-methyl-serine derivatives, the amino functionality is protected using di-tert-butyl dicarbonate (Boc2O).
- This reaction is typically performed in anhydrous conditions, often in solvents like dichloromethane or toluene.
- The Boc protection stabilizes the amine and prevents side reactions during subsequent steps.
Step 2: Introduction of Cyclobutyl Group
- The cyclobutyl substituent is introduced via alkylation or substitution reactions on the amino acid backbone.
- Alternatively, cyclobutyl-containing intermediates can be used to build the amino acid skeleton.
- Careful control of reaction conditions preserves the stereochemistry.
Step 3: Carboxylic Acid Protection or Esterification
- The carboxyl group may be protected as a tert-butyl ester to prevent unwanted reactions during synthesis.
- Selective esterification can be achieved using reagents like tert-butyl-2,2,2-trichloroacetimidate or N,N-dimethylformamide di-tert-butyl acetal.
- The choice of reagent and solvent affects the selectivity and yield of esterification.
Step 4: Purification and Characterization
- The final compound is purified using chromatographic techniques such as flash chromatography or preparative HPLC.
- Characterization includes NMR, mass spectrometry, and optical rotation to confirm purity and stereochemistry.
Specific Preparation Notes and Challenges
- Selective Esterification: Protecting the carboxyl group without forming tert-butyl ethers can be challenging. Using N,N-dimethylformamide di-tert-butyl acetal in anhydrous toluene at elevated temperature selectively esterifies the acid without ether formation.
- Boc Deprotection Sensitivity: The Boc group is acid-labile, so deprotection requires mild acidic conditions to avoid degradation of sensitive intermediates.
- Stereochemical Control: Maintaining the (S)-configuration is critical. Starting from enantiomerically pure precursors and avoiding racemization during reactions is essential.
Stock Solution Preparation and Solubility Data
According to GlpBio, a reliable supplier, preparation of stock solutions of this compound involves dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, or corn oil for biological assays. The following table summarizes stock solution preparations for various concentrations and quantities:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.1102 | 20.5508 | 41.1015 |
| 5 mM Solution Volume (mL) | 0.822 | 4.1102 | 8.2203 |
| 10 mM Solution Volume (mL) | 0.411 | 2.0551 | 4.1102 |
Table 1: Stock Solution Preparation Volumes for this compound
Preparation notes include:
- Use of vortexing, ultrasound, or mild heating (37°C) to aid dissolution.
- Sequential addition of solvents to ensure clarity and homogeneity.
- Storage recommendations: solutions stored at -80°C are stable up to 6 months; at -20°C up to 1 month.
Research Findings and Improvements in Synthesis
While direct detailed synthetic routes for this exact compound are limited in open literature, analogous synthetic methodologies for Boc-protected amino acids with cycloalkyl substituents have been reported with improvements such as:
- Use of more polar solvents (e.g., acetonitrile) to facilitate cyclization steps in intermediates.
- Avoidance of multi-step protective group manipulations by optimizing reaction conditions.
- Enhanced stereoselectivity and yield by starting from enantiomerically pure precursors and using selective reagents for protection/deprotection.
For example, related amino acid derivatives have been synthesized via Boc-protection followed by selective esterification and cyclization steps, with attention to avoiding side reactions like ether formation or racemization.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes/Challenges |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base, solvent | Protects amine, mild conditions required |
| Cyclobutyl Introduction | Alkylation/substitution on backbone | Maintain stereochemistry |
| Carboxyl Protection (Esterification) | N,N-dimethylformamide di-tert-butyl acetal, toluene, heat | Selective esterification, avoid ethers |
| Purification | Chromatography (flash, HPLC) | Confirm stereochemistry and purity |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | Sequential solvent addition, clear solutions |
Q & A
Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, and how can its enantiomeric purity be ensured?
The synthesis typically involves Boc-protection of the amino group, followed by coupling with a cyclobutyl moiety. A common strategy includes:
- Step 1 : Protection of the amino acid using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DMF, with a base such as triethylamine .
- Step 2 : Introduction of the cyclobutyl group via alkylation or coupling reactions, often using carbodiimide reagents (e.g., DCC) and catalytic DMAP for activation .
- Enantiomeric purity is confirmed using chiral HPLC or polarimetry. For example, polarimetric analysis in NaOH (40 mg/mL) can detect deviations in specific rotation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How should this compound be stored to maintain stability?
- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
- Use desiccants to avoid moisture absorption, which can degrade the carboxylic acid moiety .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?
- Activation : Use DCC/HOBt or EDCI for carbodiimide-mediated coupling, which minimizes racemization .
- Solvent choice : Dichloromethane (DCM) or DMF improves solubility of Boc-protected intermediates .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) or LCMS to detect unreacted starting material .
Q. What strategies resolve contradictions in enzymatic activity data when using this compound as a substrate?
- Control experiments : Include a non-Boc-protected analog to isolate the Boc group’s steric effects .
- Kinetic assays : Perform Michaelis-Menten analysis under varied pH (5.0–8.0) to assess hydrolysis susceptibility .
- Molecular docking : Compare interactions of the Boc-cyclobutyl moiety with enzyme active sites (e.g., using AutoDock Vina) .
Q. How does the cyclobutyl group influence the compound’s conformational stability in drug design?
- Steric effects : The cyclobutyl ring restricts rotational freedom, favoring bioactive conformations. Use NOESY NMR to study spatial proximity between the Boc group and cyclobutyl protons .
- Metabolic stability : Assess resistance to cytochrome P450 enzymes via in vitro microsomal assays (e.g., human liver microsomes) .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq Boc₂O) and reaction time (2–4 hrs) to minimize di-Boc byproducts .
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
Q. How to validate the compound’s role in enzyme inhibition studies?
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values .
- Selectivity profiling : Compare inhibition across enzyme isoforms (e.g., Ube2g2 vs. Ube2d3) using fluorescence-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
